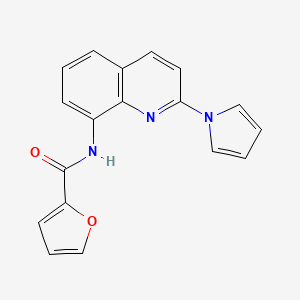

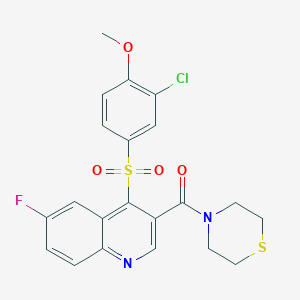

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid” is a complex organic molecule. It seems to be related to the class of compounds known as spirooxindoles . Spirooxindoles have unique therapeutic and biological characteristics, which have led to numerous reactions for their synthesis .

Synthesis Analysis

The synthesis of spirooxindoles often involves 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins . This method has been used extensively in the last few years for the formation of spirocyclic oxindoles . Various dipolarophiles such as electron-deficient alkenes, alkynes, and allenes are used in these protocols .Chemical Reactions Analysis

The 1,3-Dipolar cycloaddition reaction of azomethine ylides with carbon–carbon double bonds containing withdrawing groups is a common synthetic method for these types of compounds . This reaction represents a powerful approach to access the spirooxindole scaffold .Aplicaciones Científicas De Investigación

Synthesis of Spirooxindole and Indole-derived Scaffolds

This compound plays a crucial role in the synthesis of spirooxindole and indole-derived scaffolds through 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins . The unique therapeutic and biological characteristics of spirooxindole have led to the presentation of numerous reactions for the synthesis of spirooxindoles .

Generation of Aziridine-fused Spiro[imidazolidine-4,3′-oxindole] Scaffold

The compound is used in the generation of unprecedented aziridine-fused spiro[imidazolidine-4,3′-oxindole] scaffold via regio- and diastereoselective 1,3-Dipolar cycloaddition reaction of 2H-azirine 3 with azomethine ylides formed in situ from isatin 1 and α-amino acid 2 .

Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) Malononitriles

The compound is used in the first electrochemical molecular iodine promoted, domino reactions for the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles . This synthesis method showed tolerance towards various EDG and EWG and was completed in a short reaction time at the constant low current density of 5 mA cm −2 in the low redox potential range of −0.14 to 0.07 V .

Construction of Bio-active Molecules

The dicyano derivative of 2-(2-oxoindolin-3-ylidene) malononitrile, or isatylidene malononitrile, is an interesting Michael acceptor used to construct potential bio-active molecules . Because of the unique structural features and interesting biological properties of 2-(2-oxoindolin-3-ylidene) malononitrile, the design of new strategies for constructing this scaffold has attracted considerable interest .

Synthesis of Isatylidene Malononitriles

Isatylidene malononitriles have been prepared by many researchers using different techniques . Among these, the most common methods for the synthesis of 2-(2-oxoindolin-3-ylidene) malononitriles are the condensation of isatins with malononitriles in the presence of a catalyst .

Anti-cancer Drug Development

The compound can be used in the development of anti-cancer drugs . The cyto-toxicity activity was measured in vitro in HepG2, Jurkat, and HEK 293 cells using the MTT 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan colorimetric assay .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQDZFOBJOYSFA-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)

![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)

![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)